Cas no 1190322-87-2 (6-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one)
![6-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one structure](https://ja.kuujia.com/scimg/cas/1190322-87-2x500.png)
6-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- 6-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
- SB14246
- 2h-pyrrolo[2,3-b]pyridin-2-one,6-fluoro-1,3-dihydro-
- CS-0183831
- AS-79434
- 6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
- 1190322-87-2
- 6-Fluoro-7-azaindol-2(3H)-one
- 2H-Pyrrolo[2,3-b]pyridin-2-one, 6-fluoro-1,3-dihydro-
- MFCD12962934
- SY322059
- P19241
-
- MDL: MFCD12962934
- インチ: 1S/C7H5FN2O/c8-5-2-1-4-3-6(11)10-7(4)9-5/h1-2H,3H2,(H,9,10,11)
- InChIKey: BTZNXQFEMDUYHT-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C2=C(N=1)N([H])C(C2([H])[H])=O
計算された属性
- せいみつぶんしりょう: 152.03859095 g/mol
- どういたいしつりょう: 152.03859095 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 42
- ぶんしりょう: 152.13
6-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1270-1G |
6-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one |
1190322-87-2 | 97% | 1g |
¥ 1,973.00 | 2023-03-16 | |
Alichem | A029193441-1g |
6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one |
1190322-87-2 | 97% | 1g |
$731.88 | 2023-09-04 | |
Aaron | AR000IR6-100mg |
2H-Pyrrolo[2,3-b]pyridin-2-one, 6-fluoro-1,3-dihydro- |
1190322-87-2 | 97% | 100mg |
$96.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1270-250mg |
6-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one |
1190322-87-2 | 97% | 250mg |
¥923.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1270-10g |
6-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one |
1190322-87-2 | 97% | 10g |
¥9872.0 | 2024-04-25 | |
1PlusChem | 1P000IIU-250mg |
2H-Pyrrolo[2,3-b]pyridin-2-one, 6-fluoro-1,3-dihydro- |
1190322-87-2 | 97% | 250mg |
$152.00 | 2023-12-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1270-500mg |
6-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one |
1190322-87-2 | 97% | 500mg |
¥1319.0 | 2024-04-25 | |
Ambeed | A275467-100mg |
6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one |
1190322-87-2 | 97% | 100mg |
$119.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1270-5g |
6-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one |
1190322-87-2 | 97% | 5g |
¥5915.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1270-10.0g |
6-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one |
1190322-87-2 | 97% | 10.0g |
¥9872.0000 | 2024-07-28 |
6-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one 関連文献
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
6-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-oneに関する追加情報
6-Fluoro-1H,2H,3H-Pyrrolo[2,3-b]Pyridin-2-One: A Comprehensive Overview
The compound 6-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS No. 1190322-87-2) is a structurally unique heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyridines, which are known for their versatile applications in drug design and materials science. The pyrrolo[2,3-b]pyridine core of this molecule provides a rigid and aromatic framework that can be further functionalized to explore its potential in various chemical and biological contexts.
Recent studies have highlighted the importance of 6-fluoro substitution in modulating the electronic properties and bioavailability of this compound. Fluorine atoms are known to enhance lipophilicity and stability, making this derivative particularly suitable for applications in medicinal chemistry. Researchers have demonstrated that the fluorinated pyrrolopyridine system exhibits promising activity in inhibiting key enzymes and receptors associated with neurodegenerative diseases and cancer. For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported that 6-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one derivatives showed selective inhibition of histone deacetylases (HDACs), which are implicated in epigenetic regulation and cancer progression.
In addition to its pharmacological applications, the compound has also been explored for its potential in materials science. The aromatic heterocyclic structure of 6-fluoro-pyrrolo[2,3-b]pyridin-2-one makes it a candidate for use in organic electronics. Recent advancements in π-conjugated systems have leveraged the electronic properties of such compounds to develop novel materials for flexible electronics and optoelectronic devices. A 2023 paper in *Chemistry of Materials* highlighted the use of this compound as a building block for constructing self-assembled monolayers with tailored electronic properties.
The synthesis of 6-fluoro-pyrrolo[2,3-b]pyridin-2-one has been optimized through various methodologies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These methods have enabled chemists to achieve high yields and excellent regioselectivity in constructing the pyrrolopyridine core. Furthermore, the introduction of fluorine at the 6-position has been achieved through both electrophilic fluorination and nucleophilic substitution strategies, depending on the specific reaction conditions.
From a structural perspective, the pyrrolo[2,3-b]pyridine system is characterized by a fused bicyclic framework consisting of a pyrrole ring fused to a pyridine ring. The presence of an oxygen atom at the 2-position introduces additional electron-withdrawing effects, which can influence both the chemical reactivity and biological activity of the compound. This structural feature also facilitates further functionalization at other positions on the ring system, enabling researchers to explore a wide range of analogs with diverse properties.
One area where 6-fluoro-pyrrolo[2,3-b]pyridin-2-one has shown particular promise is in the development of fluorescent sensors for biological molecules. The inherent fluorescence properties of this compound can be exploited to design probes for detecting analytes such as metal ions or nucleic acids. A 2024 study published in *Analytical Chemistry* demonstrated that derivatives of this compound could serve as highly sensitive sensors for zinc ions in aqueous solutions.
In conclusion, 6-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS No. 119032
1190322-87-2 (6-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one) 関連製品
- 1705898-39-0(N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylfuran-2-carboxamide)
- 2060061-86-9(1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid)
- 2228423-76-3(4-(tert-butoxy)-4-methylpiperidine)
- 167837-39-0(2-Ethoxy-N-methyl-1-ethanamine hydrochloride)
- 21691-52-1(tert-butyl (2R)-2-amino-3-methylbutanoate)
- 1805113-06-7(Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate)
- 2228140-04-1(2-Chloro-5-(2-nitroethyl)pyridine)
- 1040645-80-4(N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide)
- 1397685-06-1(2-Oxo-2-phenylethyl 3,4-diaminobenzoate)
- 1806741-15-0(2-(Chloromethyl)-5-hydroxy-4-nitro-3-(trifluoromethoxy)pyridine)
